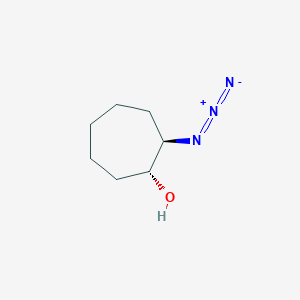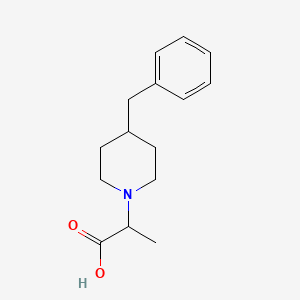
2-Fluoro-6-(prop-2-en-1-yl)phenol
Übersicht
Beschreibung
“2-Fluoro-6-(prop-2-en-1-yl)phenol” is a chemical compound with the molecular formula C9H9FO . It has a molecular weight of 152.17 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of phenols like “2-Fluoro-6-(prop-2-en-1-yl)phenol” can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of “2-Fluoro-6-(prop-2-en-1-yl)phenol” consists of nine carbon atoms, nine hydrogen atoms, one fluorine atom, and one oxygen atom . More detailed structural information, including NMR, HPLC, LC-MS, and UPLC data, can be obtained from specialized databases .Wissenschaftliche Forschungsanwendungen
Photoalignment in Nematic Liquid Crystals
2-Fluoro-6-(prop-2-en-1-yl)phenol derivatives have shown potential in the field of liquid crystal displays (LCDs). Specifically, the photoalignment of nematic liquid crystals can be influenced by the incorporation of fluoro-substituents. These substances can promote excellent photoalignment, which is crucial for the performance of LCDs. The study by Hegde et al. (2013) demonstrates the application potential of these materials in creating prototype displays with good alignment properties, highlighting the influence of fluoro-substituents on photoalignment quality (Hegde et al., 2013).
Synthesis of Fluorinated Phenols and Biaryls
The compound has been utilized in the regioselective synthesis of fluorinated phenols, biaryls, and other chemical structures through [3+3] cyclizations. This process highlights the compound's role in creating a variety of fluorinated derivatives, which are valuable in multiple areas of chemical research and development. The research conducted by Hussain et al. (2008) provides insight into the methodologies for preparing these fluorinated compounds, demonstrating the versatility and significance of 2-Fluoro-6-(prop-2-en-1-yl)phenol in synthetic chemistry (Hussain et al., 2008).
Enhancement of Polyurethane Properties
The introduction of fluoro-diols, including derivatives of 2-Fluoro-6-(prop-2-en-1-yl)phenol, into polyurethanes has been shown to significantly improve the materials' properties. These enhancements include increased tensile strength, modulus, and chemical resistance, as well as improved biocompatibility for biomedical applications. Su et al. (2018) have synthesized biodegradable F-containing polyurethanes using fluoro chain extenders, demonstrating the material's improved performance and potential in the biomedical field (Su et al., 2018).
Herbicidal Activity
Fluorinated phenol derivatives have been investigated for their potential in creating new herbicides with high efficacy and broad-spectrum activity. The synthesis and herbicidal activity of specific compounds, including those derived from 2-Fluoro-6-(prop-2-en-1-yl)phenol, have been explored, offering insights into the development of new agricultural chemicals. Huang et al. (2005) discuss the optimization of such compounds for effective weed control, highlighting the role of fluorine in enhancing herbicidal activity (Huang et al., 2005).
Eigenschaften
IUPAC Name |
2-fluoro-6-prop-2-enylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6,11H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQMRUZBCJQKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(prop-2-en-1-yl)phenol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Propan-2-yloxy)phenyl]propanal](/img/structure/B3385964.png)
![1-[2-(2-Methoxyethoxy)ethyl]piperazine](/img/structure/B3385972.png)


![3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid](/img/structure/B3385977.png)







